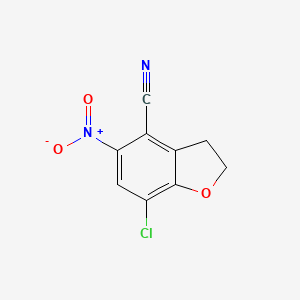
7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chloro group at the 7th position, a nitro group at the 5th position, and a carbonitrile group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as a substituted phenol, followed by nitration, chlorination, and introduction of the carbonitrile group. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as:
Cyclization: Formation of the benzofuran ring system.
Nitration: Introduction of the nitro group using nitrating agents like nitric acid.
Chlorination: Addition of the chloro group using chlorinating agents such as thionyl chloride.
Carbonitrile Introduction: Incorporation of the carbonitrile group through reactions with cyanide sources.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and carbonitrile groups may also contribute to its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Another benzofuran derivative with different functional groups.
7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one: A benzodiazepine derivative with a similar chloro substitution.
Uniqueness
7-Chloro-2,3-dihydro-5-nitro-4-benzofurancarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro and carbonitrile groups make it a versatile compound for various applications, distinguishing it from other benzofuran derivatives.
Eigenschaften
Molekularformel |
C9H5ClN2O3 |
|---|---|
Molekulargewicht |
224.60 g/mol |
IUPAC-Name |
7-chloro-5-nitro-2,3-dihydro-1-benzofuran-4-carbonitrile |
InChI |
InChI=1S/C9H5ClN2O3/c10-7-3-8(12(13)14)6(4-11)5-1-2-15-9(5)7/h3H,1-2H2 |
InChI-Schlüssel |
VNPHGYSOWRTWHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C=C(C(=C21)C#N)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


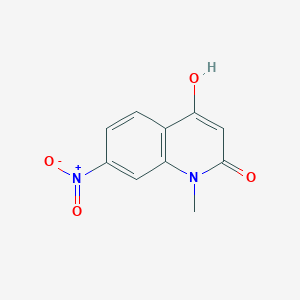
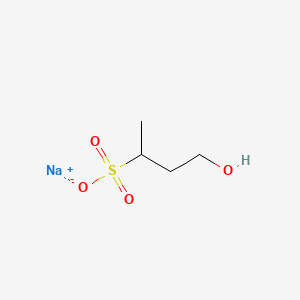
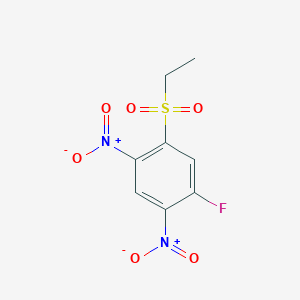

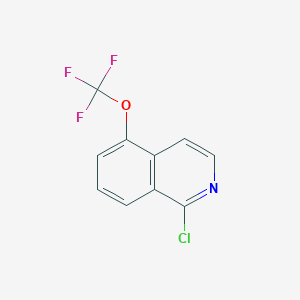
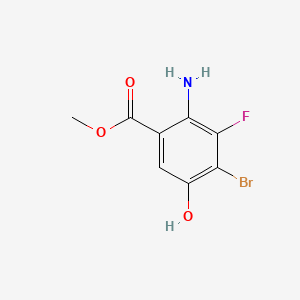

![1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13940130.png)
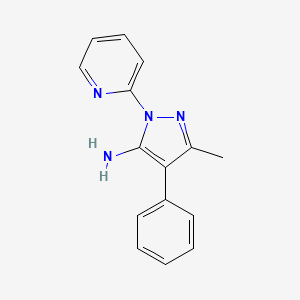
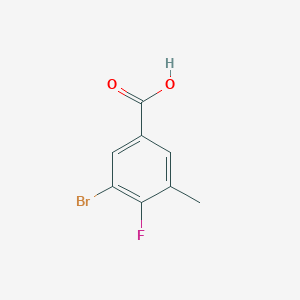

![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-](/img/structure/B13940167.png)
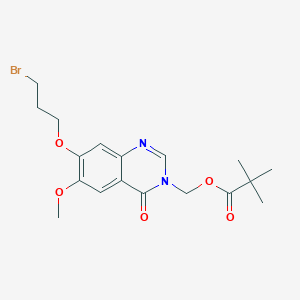
![1H-Benzofuro[2,3-f]indole-2,3-dione](/img/structure/B13940188.png)
